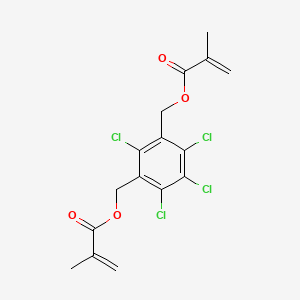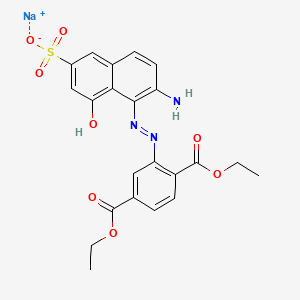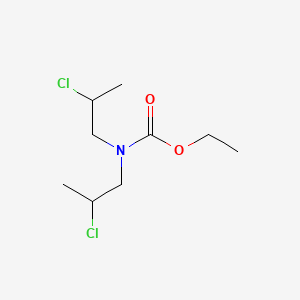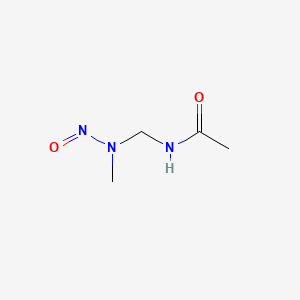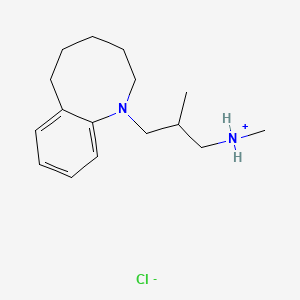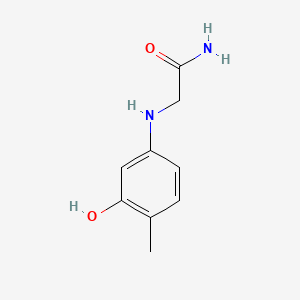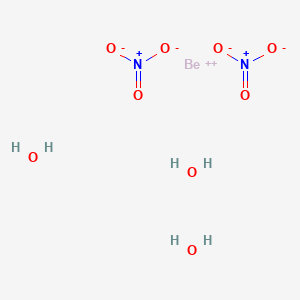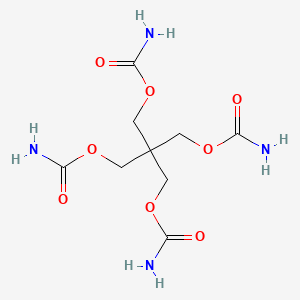![molecular formula C8H8N4O3 B13755411 Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 1184913-91-4](/img/structure/B13755411.png)
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazolo-pyrimidine derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3-nitrobenzoic acid with ethyl isocyanoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) with a catalytic amount of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
科学的研究の応用
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: It is being investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound also interacts with endoplasmic reticulum chaperones and apoptosis markers, which contribute to its neuroprotective effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Imidazo[1,5-a]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its isoxazole ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a neuroprotective and anti-neuroinflammatory agent sets it apart from other similar compounds .
特性
CAS番号 |
1184913-91-4 |
|---|---|
分子式 |
C8H8N4O3 |
分子量 |
208.17 g/mol |
IUPAC名 |
ethyl 4-amino-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-14-8(13)5-4-6(9)10-3-11-7(4)15-12-5/h3H,2H2,1H3,(H2,9,10,11) |
InChIキー |
VRFBVDGRJVCOGI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC2=NC=NC(=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


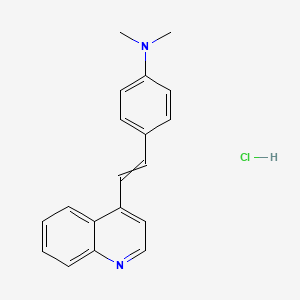

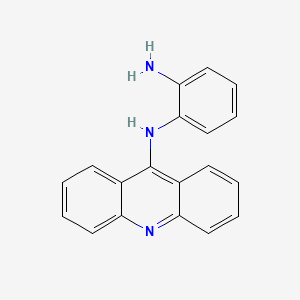
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
